molecular formula C12H8ClNO2 B1454773 2-Chloro-4-(pyridin-2-yl)benzoic acid CAS No. 904310-61-8

2-Chloro-4-(pyridin-2-yl)benzoic acid

Cat. No. B1454773
CAS RN: 904310-61-8
M. Wt: 233.65 g/mol
InChI Key: XFFDLHWFACHDPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8ClNO2 . It has a molecular weight of 233.65 . It is also known as 4-(Pyridin-2-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(pyridin-2-yl)benzoic acid is 1S/C12H8ClNO2/c13-10-7-8 (4-5-9 (10)12 (15)16)11-3-1-2-6-14-11/h1-7H, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-4-(pyridin-2-yl)benzoic acid is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

2-Chloro-4-(pyridin-2-yl)benzoic acid can be used in the synthesis of novel pyrimidine derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Anti-Fibrosis Activity

Some of the pyrimidine derivatives synthesized from 2-Chloro-4-(pyridin-2-yl)benzoic acid have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate have demonstrated significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

The aforementioned compounds have also been found to effectively inhibit the expression of collagen . This suggests potential applications in the treatment of diseases characterized by excessive collagen deposition, such as fibrosis .

Reduction of Hydroxyproline Content

These compounds have been observed to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its levels are often elevated in conditions such as liver fibrosis .

Drug Discovery

The pyrrolidine ring, which can be synthesized from 2-Chloro-4-(pyridin-2-yl)benzoic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Antimicrobial and Antiviral Activities

Pyridine compounds, which include 2-Chloro-4-(pyridin-2-yl)benzoic acid, have been found to exhibit antimicrobial and antiviral activities . This suggests potential applications in the development of new antimicrobial and antiviral drugs .

Safety and Hazards

Safety precautions for handling 2-Chloro-4-(pyridin-2-yl)benzoic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Relevant Papers Relevant papers on 2-Chloro-4-(pyridin-2-yl)benzoic acid and related compounds can be found in the references .

properties

IUPAC Name

2-chloro-4-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDLHWFACHDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739344
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyridin-2-yl)benzoic acid

CAS RN

904310-61-8
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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